4-Chloro-2-cyclopropyl-1-methylbenzene
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Overview
Description
4-Chloro-2-cyclopropyl-1-methylbenzene is an organic compound with the molecular formula C10H11Cl It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a cyclopropyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-1-methylbenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, benzene is first chlorinated to form chlorobenzene. The chlorobenzene then undergoes a Friedel-Crafts alkylation reaction with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-1-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further EAS reactions, such as nitration, sulfonation, and halogenation, due to the presence of the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as the formation of phenols or amines.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atom.
Major Products Formed
Nitration: 4-Chloro-2-cyclopropyl-1-methyl-3-nitrobenzene
Sulfonation: 4-Chloro-2-cyclopropyl-1-methylbenzenesulfonic acid
Bromination: 4-Bromo-2-cyclopropyl-1-methylbenzene
Nucleophilic Substitution: 4-Hydroxy-2-cyclopropyl-1-methylbenzene (phenol derivative)
Oxidation: 4-Chloro-2-cyclopropylbenzoic acid
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-1-methylbenzene involves its interaction with various molecular targets. The chlorine atom and the cyclopropyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methylbenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain reactions.
2-Cyclopropyl-1-methylbenzene: Lacks the chlorine atom, which affects its reactivity in nucleophilic substitution reactions.
4-Chloro-2-methylbenzene: Lacks the cyclopropyl group, which influences its steric and electronic properties.
Uniqueness
4-Chloro-2-cyclopropyl-1-methylbenzene is unique due to the presence of both the chlorine atom and the cyclopropyl group on the benzene ring. This combination of substituents imparts distinct steric and electronic properties, making it a valuable compound for various chemical reactions and applications .
Properties
Molecular Formula |
C10H11Cl |
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Molecular Weight |
166.65 g/mol |
IUPAC Name |
4-chloro-2-cyclopropyl-1-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7-2-5-9(11)6-10(7)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
XPYXHHCGYHVOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2CC2 |
Origin of Product |
United States |
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